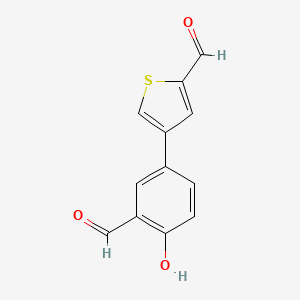
6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% (FHF-95) is a phenolic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and is used in the synthesis of various organic compounds. FHF-95 has been studied extensively for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various organic compounds and as a reagent for the synthesis of other compounds. It has also been used in studies of enzyme kinetics, protein structure, and drug metabolism. 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has also been used in the study of biochemical pathways, cellular signaling, and gene expression.
Mécanisme D'action
The exact mechanism of action of 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is known to interact with enzymes and proteins in the body, which can affect biochemical pathways and cellular signaling. It is also known to interact with DNA, which can affect gene expression. 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways.
Biochemical and Physiological Effects
6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to interact with enzymes and proteins in the body, which can affect biochemical pathways and cellular signaling. It has also been shown to interact with DNA, which can affect gene expression. In addition, 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has several advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable and non-toxic. It is also soluble in water and can be easily stored and handled. However, it is important to note that 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is a relatively new compound, and its effects on biochemical pathways and gene expression are still not fully understood.
Orientations Futures
There are several potential future directions for research into 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. Further studies could be conducted to better understand its effects on biochemical pathways and gene expression. In addition, more research could be done to explore the potential therapeutic applications of 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. Additionally, further studies could be conducted to investigate the potential toxicity of 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, as well as its potential interactions with other compounds. Finally, further research could be done to explore the potential industrial applications of 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%.
Méthodes De Synthèse
6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is synthesized through a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with sodium hydroxide to form 4-fluoro-2-hydroxybenzyl alcohol. This alcohol is then reacted with formaldehyde and an acid catalyst to form 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. The reaction is carried out in an aqueous solution and is usually completed in a few hours.
Propriétés
IUPAC Name |
3-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-9-4-5-10(12(16)6-9)11-3-1-2-8(7-15)13(11)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPASEHGKIRFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685108 |
Source


|
| Record name | 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-21-5 |
Source


|
| Record name | 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














